1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one
Description
Significance of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry. researchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle. nih.gov This prevalence is attributed to their ability to form crucial hydrogen bonds with biological targets such as enzymes and receptors, which can enhance the stability and selectivity of the drug-target interaction. researchgate.netnih.gov
Statistically, over 85% of all biologically active compounds are heterocycles or contain a heterocyclic moiety, with nitrogen-containing rings being the most frequent. rsc.org These structures are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics, as well as synthetic drugs. researchgate.netnih.gov The versatility of nitrogen heterocycles allows for fine-tuning of a molecule's physicochemical properties, which can influence its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Overview of Pyridazine (B1198779) and Pyrazolo-Fused Heterocycles as Pharmacophores
The 1H-pyrazolo[3,4-c]pyridazin-3(2H)-one scaffold is a fused bicyclic system composed of a pyridazine ring and a pyrazole (B372694) ring. Both of these individual heterocycles are recognized as important pharmacophores, and their fusion creates a unique chemical entity with diverse potential applications.
Pyridazine: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a component of several marketed drugs. researchgate.netcore.ac.uk Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it a valuable component in drug design. core.ac.uk The pyridazin-3(2H)-one core, in particular, is found in compounds developed as vasodilators and anticancer agents. vulcanchem.com
Pyrazolo-Fused Systems: The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine (B92270) or pyridazine, has led to the development of numerous compounds with a wide range of biological activities. researchgate.netresearchgate.netresearchgate.net Pyrazolopyridines, for instance, are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com The pyrazolo[3,4-d]pyrimidine scaffold, a close structural relative, is a key component in many anticancer agents, including those that target epidermal growth factor receptor (EGFR) tyrosine kinases. rsc.org The combination of the pyrazole and pyridazine rings is intended to leverage the pharmacological profiles of both, potentially leading to compounds with enhanced or novel biological activities. researchgate.net
Historical Context of the 1H-Pyrazolo[3,4-c]pyridazine Scaffold in Chemical Research
The broader family of pyrazolo-fused heterocycles has a long history in chemical research. For example, the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908. nih.gov Shortly after, in 1911, Michaelis described the synthesis of the related 1H-pyrazolo[3,4-b]quinoline system, although the structure was correctly identified later by Niementowski and colleagues in 1928.
The specific 1H-pyrazolo[3,4-c]pyridazine scaffold has more recently attracted significant attention. Modern synthetic efforts have focused on creating derivatives for fragment-based drug discovery (FBDD), leveraging its structural similarity to purine. An example of a synthetic route to a related 5-methoxy-pyrazolo[3,4-c]pyridine was reported as an adaptation of a procedure by Chapman and Hurst, which itself was based on the classical Huisgen indazole synthesis. This highlights the evolution of synthetic methodologies to access this particular heterocyclic system. The development of one-pot, multi-component reactions has further simplified the synthesis of various pyrazolo[3,4-c]pyridazine derivatives. researchgate.net
Tautomeric Considerations within the Pyrazolo[3,4-c]pyridazin-3(2H)-one System
Tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton, is a critical consideration for the this compound system. The presence of both lactam (amide) and lactim (enolic) forms is possible due to the migration of a proton.
For pyrazolones in general, two principal tautomeric forms can exist: the OH-form and the NH-form. In the case of this compound, the equilibrium between the keto (NH) and enol (OH) forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents.
Figure 1: Potential Tautomeric FormsComputational and spectroscopic methods, such as NMR, are often used to determine the predominant tautomeric form in a given environment. For instance, studies on related pyrazolopyridazinones have used techniques like Nucleus-Independent Chemical Shift (NICS) and bond order calculations to analyze the dominant tautomeric form. Understanding the tautomeric preference is vital as different tautomers can exhibit distinct physicochemical properties and biological activities.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydropyrazolo[3,4-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-2-6-7-4(3)8-9-5/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNDGHRTRSFQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC2=C1C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568535 | |
| Record name | 1,2-Dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2125-85-1 | |
| Record name | 1,2-Dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of 1h Pyrazolo 3,4 C Pyridazin 3 2h One Derivatives
Established Synthetic Routes for the 1H-Pyrazolo[3,4-c]pyridazine Core
The construction of the 1H-pyrazolo[3,4-c]pyridazine nucleus is achieved through several strategic synthetic pathways. These methods can be broadly categorized by which of the two heterocyclic rings is formed last.
A primary strategy for synthesizing the pyrazolo[3,4-c]pyridazine system involves the annulation of a pyrazole (B372694) ring onto a pre-existing pyridazine (B1198779) derivative. This approach typically utilizes a pyridazine precursor containing reactive functional groups at adjacent positions, which can undergo cyclization with a hydrazine (B178648) source.
One effective method involves the hydrazinolysis of a substituted pyridazin-3(2H)-one. For instance, the reaction of 4-benzoyl-5,6-diphenyl-pyridazin-3(2H)-one with hydrazine hydrate (B1144303) in acetic acid leads to the formation of the corresponding pyrazolo[3,4-c]pyridazine derivative. researchgate.net Similarly, starting from a pyridazine-thione, such as 4-cyano-5,6-dimethylpyridazine-3(2H)-thione, cyclization with hydrazine hydrate yields 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. researchgate.net These reactions demonstrate the versatility of using functionalized pyridazines as platforms for pyrazole ring construction.
| Starting Pyridazine | Reagent | Product | Reference |
| 4-Benzoyl-5,6-diphenyl-pyridazin-3(2H)-one | Hydrazine hydrate / Acetic acid | Pyrazolo[3,4-c]pyridazine derivative | researchgate.net |
| 4-Cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | researchgate.net |
| Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate | Hydrazine hydrate or N-monosubstituted hydrazines | Pyrazolo[3,4-c]pyridazine derivatives | researchgate.net |
An alternative synthetic route involves constructing the pyridazine ring onto a pyrazole scaffold. This is often accomplished through the cyclocondensation of a suitably functionalized pyrazole with a reagent that provides the necessary atoms to form the six-membered pyridazine ring. The classic Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, is a foundational method for pyrazole synthesis itself and its principles can be extended. beilstein-journals.orgresearchgate.net
For the formation of the fused pyridazine ring, a pyrazole derivative bearing functional groups at the 4- and 5-positions, such as dicarbonyls, aminocarbonyls, or cyano-carbonyl moieties, can be treated with hydrazine hydrate. For example, a 4,5-dicarbonyl pyrazole derivative can react with hydrazine to close the pyridazine ring, yielding the pyrazolo[3,4-c]pyridazine core. While less common than the alternative cyclization, this method allows for the synthesis of diverse derivatives based on the availability of substituted pyrazole precursors. mdpi.com
One-pot multicomponent reactions provide an efficient and atom-economical pathway to complex molecules like pyrazolo[3,4-c]pyridazines from simple starting materials. consensus.app A notable example is the one-pot, three-component reaction of arylglyoxal monohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate. researchgate.net This method, catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), regioselectively produces 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives in a single step. researchgate.net
Another documented one-pot synthesis involves the reaction of potassium cyanoacetohydroxamate with ethyl 2-aryl-hydrazono-3-oxobutyrates, which unexpectedly yields pyrazolo[3,4-c]pyridazine structures. researchgate.net These multicomponent strategies are highly valuable as they reduce the number of synthetic steps and purification procedures.
| Reaction Type | Components | Catalyst | Product | Reference |
| Three-component | Arylglyoxal monohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Hydrazine hydrate | DABCO | 5-Aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol | researchgate.net |
| One-pot | Potassium cyanoacetohydroxamate, Ethyl 2-aryl-hydrazono-3-oxobutyrates | Not specified | Pyrazolo[3,4-c]pyridazine derivative | researchgate.net |
The successful synthesis of the 1H-pyrazolo[3,4-c]pyridazine core is highly dependent on the selection of appropriate precursors. The choice of starting material dictates the cyclization strategy and the substitution pattern of the final product.
| Precursor | Role | Resulting Scaffold Feature | Reference(s) |
| Pyridazine Derivatives | |||
| Substituted Pyridazin-3(2H)-ones | Platform for pyrazole ring formation | Fused pyrazolo[3,4-c]pyridazine | researchgate.net |
| Substituted Pyridazine-3(2H)-thiones | Platform for pyrazole ring formation | Fused pyrazolo[3,4-c]pyridazine | researchgate.net |
| Pyrazole Derivatives | |||
| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazole source in multicomponent reaction | Pyrazole moiety of the final product | researchgate.net |
| Acyclic Precursors | |||
| Hydrazine Hydrate | Nitrogen source for ring closure | Forms N1-N2 of pyrazole or N1-N2 of pyridazine | researchgate.netresearchgate.netresearchgate.net |
| Arylglyoxal Monohydrates | Carbon source in multicomponent reaction | Forms part of the pyridazine ring | researchgate.net |
| Potassium Cyanoacetohydroxamate | Building block in one-pot synthesis | Contributes to the heterocyclic core | researchgate.net |
| Ethyl 2-aryl-hydrazono-3-oxobutyrates | Building block in one-pot synthesis | Contributes to the heterocyclic core | researchgate.net |
Functionalization and Derivatization Strategies of the 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one Scaffold
Once the core scaffold is constructed, further derivatization can be achieved through various chemical transformations. These modifications are crucial for tuning the molecule's properties for specific applications.
The functionalization of the pyrazolo[3,4-c]pyridazine core via electrophilic substitution is a key method for introducing diverse substituents. The reactivity of the scaffold is governed by the electronic nature of the fused rings. The pyrazole ring is generally electron-rich and susceptible to electrophilic attack, while the pyridazine ring is electron-deficient. researchgate.net The pyridine-type nitrogen in the pyrazole ring possesses nucleophilic character, influencing the regioselectivity of such reactions. researchgate.net
While specific studies on the electrophilic substitution of this compound are not extensively detailed in the surveyed literature, the reactivity of analogous fused pyrazole systems provides insight into potential transformations. For example, related pyrazolopyrimidine systems undergo electrophilic substitution reactions such as bromination, iodination, and nitration. semanticscholar.orgnih.gov In these cases, substitution typically occurs on the electron-rich pyrazole or pyrimidine (B1678525) ring. semanticscholar.orgnih.gov For the pyrazolo[3,4-c]pyridazine core, electrophilic attack would be predicted to occur at an available carbon position on the pyrazole ring, subject to the influence of existing substituents. Common reagents for these transformations would include bromine in acetic acid for bromination, iodine monochloride for iodination, and a mixture of nitric and sulfuric acids for nitration. nih.gov
Nucleophilic Substitution Reactions and Cine Substitution Pathways
The pyridazinone ring within the this compound system is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by appropriate leaving groups. Halogenated derivatives, for instance, serve as key intermediates for introducing various nucleophiles.
Nucleophilic substitution of a chlorine atom on the pyridazine ring is a common strategy for derivatization. For example, a chloro derivative of a related tetrahydropyridopyridazinone can be readily substituted by amines. ed.ac.uk While direct examples on the this compound are not extensively detailed in the provided literature, the reactivity is analogous to other pyridazine systems. The reaction of 4-chloropyridazines with nucleophiles like amines or alkoxides typically proceeds via an SNAr (Substitution Nucleophilic Aromatic) mechanism.
A noteworthy alternative pathway in nucleophilic substitution on pyridazine rings is the cine-substitution . This mechanism is particularly observed in reactions of halogenopyridazines with strong bases like potassium amide (KNH₂) in liquid ammonia. Instead of a direct substitution at the carbon bearing the halogen (ipso-substitution), the nucleophile attacks an adjacent, non-halogenated carbon atom. This process often involves the formation of a highly reactive didehydropyridazine (pyridazyne) intermediate. The subsequent addition of the nucleophile can lead to a mixture of regioisomers. For instance, the amination of 4-halogenopyridazines can yield both 3- and 4-aminopyridazines, providing evidence for a 4,5-didehydropyridazine intermediate.
Another substitution mechanism, known as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring and subsequent recyclization to form the substituted product. This has been observed in the reaction of 4-chloro-6-phenylpyrimidine (B189524) with potassium amide in liquid ammonia.
Homolytic Substitution Reactions
Homolytic or free-radical substitution reactions on the this compound core are less documented than nucleophilic or electrophilic pathways. However, the general reactivity of pyridazine systems suggests that such reactions are feasible, particularly under conditions that promote the formation of radical species.
The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles via a homolytic mechanism. ed.ac.uk It involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. While specific examples on this compound are scarce in the reviewed literature, the pyridazine ring itself is a suitable substrate for Minisci-type reactions. For example, the homolytic aroylation of pyridazine-4-carboxylic acid has been successfully demonstrated, yielding aryl 4-pyridazinyl ketones after decarboxylation. researchgate.net This suggests that the pyrazolo[3,4-c]pyridazine core could undergo similar radical acylations or alkylations at its electron-deficient carbon positions.
These reactions are typically initiated by the decomposition of a radical initiator (e.g., peroxides) or through oxidative single-electron transfer (SET) processes. The general mechanism involves three key steps:
Initiation : Generation of the radical species.
Propagation : Attack of the radical onto the protonated heterocyclic ring, followed by rearomatization through oxidation.
Termination : Combination of two radical species.
The lack of specific studies on this compound highlights a potential area for future research to expand its synthetic utility.
Condensation and Cycloaddition Reactions Leading to Fused Systems
The this compound backbone is an excellent platform for constructing more complex, polycyclic heterocyclic systems through condensation and cycloaddition reactions. These transformations typically involve functional groups on the pyrazolo[3,4-c]pyridazine core reacting with bifunctional reagents to build new rings.
A prominent strategy involves the use of an amino-substituted pyrazolo[3,4-c]pyridazine. For example, 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine can undergo cyclocondensation with various electrophiles. researchgate.net Its reaction with acetylacetone, ethyl acetoacetate, or arylidenemalononitriles leads to the formation of novel fused pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazines. researchgate.net
Similarly, the diazotized form of 3-aminopyrazolo[3,4-c]pyridazine derivatives can be coupled with active methylene (B1212753) compounds, and the resulting hydrazono derivatives can be cyclized to form pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazine systems. researchgate.netresearchgate.net
researchgate.netnih.gov-Dipolar cycloaddition is another powerful tool. The reaction of pyridazinium ylides with dipolarophiles like ethyl propiolate results in the formation of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. rsc.org A notable example is the [3+3] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with donor-acceptor cyclopropanes to yield tetrahydropyridazine derivatives. rsc.org These principles can be extended to the pyrazolo[3,4-c]pyridazine system to create novel fused structures.
Table 1: Examples of Condensation Reactions Leading to Fused Systems
| Starting Material | Reagent | Conditions | Fused Product | Ref |
| 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | Acetylacetone | Reflux | 2,4,8,9-Tetramethyl-6H-pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazine | researchgate.net |
| 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | Ethyl acetoacetate | Reflux | 2-Hydroxy-4,8,9-trimethyl-6H-pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazine | researchgate.net |
| 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | Phenylidenemalononitrile | Reflux, Piperidine | 4-Amino-2-phenyl-8,9-dimethyl-6H-pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazine-3-carbonitrile | researchgate.net |
| 3-Hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine | Ethyl arylazoacetoacetate | Ethanol (B145695), Reflux | 3-[4-(Arylazo)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine | researchgate.net |
Design and Synthesis of Substituted this compound Analogs
The design and synthesis of substituted this compound analogs are driven by the need to modulate their physicochemical and biological properties. Synthetic strategies often focus on building the core structure from acyclic or monocyclic precursors or by functionalizing a pre-existing pyrazolopyridazinone ring.
One common synthetic route involves the cyclization of suitably substituted pyrazole precursors. For instance, pyrazolo[3,4-d]pyridazine-7(6H)-ones have been synthesized from pyrazole-3-carboxylic acid and 2,5-dichlorophenylhydrazine. researchgate.net A novel one-pot, three-component reaction of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate has been reported to yield 1H-pyrazolo[3,4-c]pyridazine derivatives regioselectively. rsc.org
Another approach starts with a pyridazine ring and constructs the pyrazole ring onto it. The reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with various reagents can lead to diverse fused systems. nih.gov For example, treatment with phosphorus oxychloride yields a chloropyridazine derivative, which can be further functionalized. nih.gov
Modern synthetic methods allow for vectorial functionalization, where different positions on the heterocyclic scaffold can be selectively modified. For the related 5-halo-1H-pyrazolo[3,4-c]pyridine system, selective reactions have been developed for each position: N-alkylation at N-1 and N-2, Suzuki-Miyaura coupling at C-3, Buchwald-Hartwig amination at C-5, and metalation/cross-coupling at C-7. worktribe.com These advanced strategies provide a roadmap for the systematic exploration of the chemical space around the this compound core.
Table 2: Synthetic Strategies for Substituted Pyrazolopyridazinone Analogs
Mechanistic Investigations of this compound Formation and Transformations
Understanding the reaction mechanisms is crucial for controlling the regioselectivity and efficiency of the synthesis of this compound and its derivatives. Mechanistic studies often rely on the isolation of intermediates, spectroscopic analysis, and computational modeling.
The formation of the pyrazolopyridazine core often proceeds through a cyclocondensation pathway. For instance, the synthesis of pyrazolo[3,4-b]pyridines from 3-aminopyrazole (B16455) and a 1,3-dicarbonyl compound involves an initial nucleophilic attack of the exocyclic amino group onto a carbonyl, followed by intramolecular cyclization via attack from the pyrazole ring nitrogen or carbon, and subsequent dehydration to form the aromatic system. The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups in an unsymmetrical dicarbonyl compound.
A proposed mechanism for a three-component reaction to form pyrazolo[3,4-b]pyridines involves the initial Knoevenagel condensation between an aldehyde and a ketone to form an α,β-unsaturated carbonyl intermediate (a 1,3-CCC-biselectrophile). This is followed by a Michael addition of the 5-aminopyrazole, intramolecular cyclization, and subsequent oxidation/aromatization to yield the final fused product.
Transformations of the pyrazolo[3,4-c]pyridazine ring also follow well-established mechanistic pathways. The Curtius rearrangement has been utilized in the synthesis of 3-amino-pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines. This reaction proceeds through the formation of a carbonyl azide, which upon heating, rearranges with the loss of nitrogen gas to form an isocyanate intermediate. This intermediate can then be trapped by nucleophiles like ethanol to form a carbamate, which is subsequently hydrolyzed to the amine.
Mechanistic investigations into substitution reactions, such as the aforementioned SNAr and cine-substitution, rely on identifying intermediates like Meisenheimer complexes or arynes (didehydro-heterocycles), respectively. These studies are fundamental to predicting and controlling the outcome of reactions on the this compound scaffold.
Pharmacological Modulatory Activities and Therapeutic Potential of 1h Pyrazolo 3,4 C Pyridazin 3 2h One Derivatives
Overview of Broad-Spectrum Biological Activities of Related Pyridazinone and Pyrazolo-Fused Scaffolds
The pyridazinone ring is a versatile scaffold known for its wide range of pharmacological activities. nih.govmdpi.com Derivatives of pyridazinone have been reported to exhibit a diverse array of biological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular properties. nih.govmdpi.comnih.govbenthamscience.com The incorporation of a pyridazinone moiety into a molecule can confer a variety of therapeutic actions, such as antihypertensive, antiplatelet, antidiabetic, and antidepressant effects. nih.govnih.gov This broad activity is attributed to the structural features of the pyridazinone nucleus, which allow for diverse chemical modifications and interactions with various biological receptors. benthamscience.com
Similarly, pyrazole-containing fused ring systems are recognized for their significant therapeutic potential. nih.govrsc.org Pyrazole (B372694) derivatives are integral to a number of established drugs with activities ranging from anti-inflammatory to antipsychotic and anti-obesity effects. nih.govrsc.org The fusion of a pyrazole ring with other heterocyclic structures, such as pyridazines, can lead to compounds with enhanced or novel pharmacological profiles. nih.gov For instance, pyrazolo-pyrimidino-pyridazine derivatives have demonstrated potent anti-inflammatory, analgesic, and antimicrobial activities. nih.gov The 1H-pyrazolo[3,4-c]pyridazin-3-amine scaffold, a close structural relative of the title compound, has been specifically noted for its potential in kinase inhibition and anticancer research. acs.org The diverse biological activities of these related scaffolds underscore the potential of 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one derivatives as a source of new therapeutic agents.
Target-Specific Pharmacological Modulations
The broad biological activities of pyrazolo-pyridazinone derivatives are underpinned by their ability to modulate the function of specific protein targets. A significant area of investigation has been their role as kinase inhibitors, which are crucial in regulating cellular signaling pathways often dysregulated in diseases like cancer.
The following sections detail the inhibitory activity of this compound derivatives and related compounds against several key kinase families.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. premera.com Its overactivity is a hallmark of many cancers, making it a prime target for anticancer therapies. premera.comdrugs.com A study involving a derivative of the pyrazolo[3,4-c]pyridazine scaffold, specifically 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, has demonstrated its potential as an EGFR inhibitor. mdpi.com Nanoformulations of this compound exhibited significant cytotoxic activity against several cancer cell lines, and this was correlated with its ability to inhibit EGFR. mdpi.com The inhibitory assessment of this derivative against EGFR showed a favorable impact, suggesting that the pyrazolo[3,4-c]pyridazine scaffold is a viable backbone for the design of novel EGFR inhibitors. mdpi.com Molecular docking studies have further supported this, indicating that the pyrazolo[3,4-c]pyridazin-3-amine scaffold can be effectively accommodated within the EGFR receptor's binding site. mdpi.com
Table 1: EGFR Inhibitory Activity of a 1H-Pyrazolo[3,4-c]pyridazine Derivative Data extracted from a study on nanoformulations of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine.
| Compound | Target | IC50 (µM) |
| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | EGFR | Data not explicitly quantified in the provided text, but noted as having inhibitory effect. |
Pim-1 kinase is a serine/threonine kinase that is involved in the regulation of cell cycle progression, apoptosis, and signal transduction. Its overexpression is associated with several types of cancer, making it an attractive target for the development of anticancer drugs. While direct studies on this compound derivatives as Pim-1 inhibitors are not prevalent in the provided search results, research on structurally related pyridazine-containing fused heterocyclic systems has shown promise. For instance, novel triazolo[4,3-b]pyridazin-3-ylquinoline derivatives have been discovered as potent Pim-1 inhibitors. vensel.org Computational studies, including 3D-QSAR and molecular dynamics simulations, have been employed to design and understand the binding of these triazolo-pyridazine compounds to the Pim-1 kinase active site, highlighting the potential of the broader pyridazine (B1198779) scaffold in targeting this kinase. vensel.org
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. Their dysregulation is a common feature in cancer, leading to uncontrolled cell proliferation. The pyrazolo[3,4-c]pyridazine scaffold has been identified as a novel and selective inhibitor of CDKs. nih.gov A high-throughput screening identified a pyrazolopyridazine derivative as a potent inhibitor of CDK1/cyclin B, with selectivity for the CDK family. nih.govacs.org Subsequent synthesis and structure-activity relationship (SAR) studies of analogues have led to the development of even more active compounds against CDK1. nih.govacs.org Furthermore, the aforementioned 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, in addition to its EGFR inhibitory activity, was also found to be an inhibitor of CDK-2. mdpi.com This dual activity suggests a potential for broader anticancer effects.
Table 2: CDK Inhibitory Activity of 1H-Pyrazolo[3,4-c]pyridazine Derivatives Data based on findings for the pyrazolo[3,4-c]pyridazine scaffold and its derivatives.
| Compound Scaffold | Target | Activity |
| Pyrazolo[3,4-c]pyridazine | CDK1/cyclin B | Potent Inhibition |
| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | CDK-2/cyclin A2 | Inhibitory Effect |
| Monofuryl pyrazolo[3,4-c]pyridazine derivative | CDK1 | High Activity |
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, differentiation, motility, and survival. Aberrations in this pathway are frequently implicated in cancer and other diseases. While direct evidence for this compound derivatives as PI3K inhibitors is limited in the provided results, related pyrazolo-fused heterocyclic systems have shown significant activity. For example, a patent has described novel 1H-pyrazolo[3,4-d]pyrimidin-1-yl derivatives as inhibitors of PI3K, particularly the delta (δ) and gamma (γ) isoforms. nih.govbenthamscience.comresearchgate.net Additionally, a series of pyrazolo[1,5-a]pyridine (B1195680) derivatives have been reported as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. nih.gov One of these compounds, 20e (IHMT-PI3K-315), displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. nih.gov Research on a hydrazide-based pyridazino[4,5-b]indole scaffold also revealed a new PI3K inhibitor for breast cancer therapy. rsc.org These findings suggest that the broader class of pyrazolo-fused pyridazine and related diazine scaffolds holds promise for the development of PI3K inhibitors.
Table 3: PI3K Inhibitory Activity of Related Pyrazolo-Fused Scaffolds Data from studies on related pyrazolo-diazine systems.
| Compound Scaffold | Target | IC50 (nM) |
| Pyrazolo[1,5-a]pyridine derivative (20e) | PI3Kγ | 4.0 |
| Pyrazolo[1,5-a]pyridine derivative (20e) | PI3Kδ | 9.1 |
Kinase Inhibition Profiles
PDE-5 Inhibitory Activity
Phosphodiesterase 5 (PDE5) is an enzyme that catalyzes the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP), playing a crucial role in smooth muscle relaxation. nih.gov Inhibition of PDE5 leads to elevated cGMP levels, a mechanism widely exploited for the treatment of erectile dysfunction and pulmonary arterial hypertension. nih.govresearchgate.net Derivatives of the pyrazolo-pyridazine fused system have been investigated as potent and selective PDE5 inhibitors.
Specifically, a series of pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, which are structurally related to the core 1H-pyrazolo[3,4-c]pyridazine scaffold, were synthesized and evaluated for their PDE5 inhibitory activity. nih.gov Several of these compounds exhibited inhibitory concentrations (IC₅₀) in the low nanomolar range. Structure-activity relationship (SAR) studies on this tricyclic system indicated that specific substitutions are crucial for high potency. The optimal arrangement for activity was found to include a methyl group at position 1, a benzyl (B1604629) group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6. nih.gov One of the most promising compounds from this series demonstrated high potency against PDE5 with an IC₅₀ value of 8.3 nM and showed significant selectivity (240-fold) over the related PDE6 isozyme, highlighting its potential as a lead compound. nih.gov
| Compound | Modifications | PDE-5 IC₅₀ (nM) | Selectivity vs. PDE-6 (fold) | Source |
|---|---|---|---|---|
| Compound 5r | Methyl at pos. 1, Benzyl at pos. 3, Phenyl at pos. 9, Butyl at pos. 6 | 8.3 | 240 | nih.gov |
**3.2.2. Receptor Modulation
Adenosine (B11128) receptors, including the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are G-protein coupled receptors that mediate the diverse physiological effects of adenosine. Antagonists of these receptors are considered therapeutically valuable for conditions such as neurological disorders, cancer, and inflammation. nih.gov Various pyrazolo-fused heterocyclic systems have been identified as potent adenosine receptor antagonists. nih.govresearchgate.net
Research into 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives has led to the discovery of dual antagonists for the A₂ₐ and A₁ adenosine receptors, which may offer enhanced benefits for conditions like Parkinson's disease. mdpi.com In vitro characterization of these compounds revealed several derivatives with nanomolar binding affinities for both receptor subtypes. One notable compound, 11o , exhibited high binding activity (Kᵢ = 13.3 nM for hA₂ₐ; Kᵢ = 55 nM for hA₁) and functioned as a full antagonist at both receptors (IC₅₀ = 136 nM for hA₂ₐ; IC₅₀ = 98.8 nM for hA₁). mdpi.com The pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine scaffold has also yielded potent and selective antagonists for the A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes. nih.gov
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Source |
|---|---|---|---|---|
| 11o | Human A₂ₐ | 13.3 | 136 | mdpi.com |
| Human A₁ | 55 | 98.8 |
The γ-aminobutyric acid type A (GABAₐ) receptor is a ligand-gated ion channel responsible for fast neuronal inhibition in the central nervous system. nih.gov Modulators of this receptor are used as anxiolytics, sedatives, and anticonvulsants. The pyrazole scaffold is a key feature in some compounds that interact with the GABAₐ receptor. For example, CGS 9895 (2-p-methoxyphenylpyrazolo[4,3-c]quinolin-3-(5H)-one) has been identified as a positive allosteric modulator at a specific site on the receptor. nih.gov
In a study of pyrazolo[1,5-a]quinazoline derivatives, which feature a related fused pyrazole ring system, compounds were tested for their ability to modulate GABA-induced currents at recombinant α1β2γ2L GABAₐ receptors. nih.gov The results showed that 3-aroyl derivatives could slightly alter the agonist-evoked current. Another compound from this series was found to antagonize the potentiation of the GABAₐ receptor induced by CGS 9895, indicating a modulatory role at this important CNS target. nih.gov
Antiviral Efficacy, including Zika Virus (ZIKV) NS2B-NS3 Protease Inhibition
The emergence of viral pathogens like the Zika virus (ZIKV), a flavivirus linked to severe neurological defects, has spurred the search for new antiviral agents. nih.gov The ZIKV NS2B-NS3 protease is essential for viral replication, making it a prime target for drug development. acs.org Pyrazolo[3,4-d]pyridazine-7-one derivatives have been identified as promising inhibitors of ZIKV. nih.govacs.org
In one study, a series of 16 pyrazolo[3,4-d]pyridazine-7-one derivatives were synthesized and screened for their ability to interfere with ZIKV infection in a cell-based assay. nih.govacs.org Five of these compounds showed significant ZIKV inhibition. The most active compound, 9b , displayed a half-maximal effective concentration (EC₅₀) of 25.6 µM and a 50% cytotoxic concentration (CC₅₀) of 572.4 µM, resulting in a favorable selectivity index of 22.4. nih.govacs.org Molecular docking studies suggested that this compound acts as a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease. nih.gov Similarly, derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have also demonstrated anti-ZIKV activity with low micromolar efficacy. nih.gov
Antimicrobial Activities (Antibacterial, Antifungal)
The pyrazolo[3,4-c]pyridazine core and related structures are found in compounds with significant antimicrobial properties. researchgate.net These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria as well as various fungal species. yyu.edu.trnih.gov
A study on new pyrazolo[3,4-d]pyridazin derivatives showed that some compounds possessed high antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/mL against the tested organisms. yyu.edu.tr Another investigation into novel fused pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-d]pyrimidine derivatives confirmed their good antimicrobial activity against bacteria such as Escherichia coli, Bacillus subtilis, and fungi like Aspergillus niger and Fusarium proliferatum. researchgate.netnih.gov Additionally, certain sulfamoylpyrazolo[3,4-c]pyridazine derivatives have also demonstrated interesting antimicrobial activity. researchgate.net The broad-spectrum activity of these compounds makes them attractive candidates for the development of new anti-infective agents. semanticscholar.org
| Compound | Organism Type | Minimum Inhibitory Concentration (mg/mL) | Source |
|---|---|---|---|
| 7e | Gram-negative bacteria, Gram-positive bacteria, Fungi | 0.31 to < 0.0024 | yyu.edu.tr |
| 7f | Gram-negative bacteria, Gram-positive bacteria, Fungi | 0.31 to < 0.0024 | yyu.edu.tr |
Anti-inflammatory and Analgesic Activities
Derivatives containing the pyrazole and pyrazolo-fused ring systems have a long history as anti-inflammatory and analgesic agents. mdpi.com Research has continued to explore new variations for improved efficacy and safety profiles.
A series of 4,5-disubstituted-3-methyl-1,3a,4,5-tetrahydropyrazolo[3,4-c]-pyrazoles were synthesized and evaluated for analgesic and anti-inflammatory effects. globalresearchonline.net In a carrageenan-induced paw edema model, two compounds, IIIb and IIId , showed very significant anti-inflammatory activity, with 54% and 61% inhibition, respectively, compared to the 74.11% inhibition by the standard drug indomethacin. globalresearchonline.net Other compounds in the series also demonstrated significant analgesic properties. globalresearchonline.netresearchgate.net More recently, pyrazolo[3,4-d]pyridazine derivatives were tested for their ability to mitigate digestive system inflammation. One compound, Co1 , was effective in reducing focal necrosis of the gastric mucosa and improving the histological structure of the stomach, colon, and small intestine in an animal model of inflammation. nih.gov This was associated with the downregulation of the pro-inflammatory cytokine TNF-α and the upregulation of the anti-inflammatory cytokine IL-22. nih.gov
| Compound | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Source |
|---|---|---|
| IIIb | 54% | globalresearchonline.net |
| IIId | 61% | globalresearchonline.net |
| Indomethacin (Standard) | 74.11% | globalresearchonline.net |
Cardiovascular System Modulation (Antihypertensive, Vasorelaxant, Platelet Aggregation Inhibition)
Derivatives of the pyridazinone core, a key component of the this compound structure, have demonstrated significant potential in modulating the cardiovascular system. Research has focused on their antihypertensive, vasorelaxant, and platelet aggregation inhibition properties. These compounds are explored as alternatives to existing vasodilators like hydralazine (B1673433), which can have a wide range of side effects. nih.gov
Antihypertensive and Vasorelaxant Activity
The pyridazine heterocyclic moiety is present in numerous pharmacologically active compounds, and its derivatives have been a subject of interest for developing new antihypertensive agents. nih.govtandfonline.com The mechanism of action for many of these derivatives involves the relaxation of smooth muscles in artery and vein walls, which facilitates easier blood flow and consequently lowers blood pressure. researchgate.net
Several studies have synthesized and evaluated series of pyridazin-3(2H)-one derivatives for their vasorelaxant effects on isolated pre-contracted rat thoracic aortas. A study involving two new series of pyridazin-3-one tethered with 4-substituted thiosemicarbazide (B42300) side chains (series 4a–l and 5a–h) showed potent activity. rsc.org All synthesized compounds exhibited a strong range of activity, with some compounds showing superior vasorelaxant effects compared to reference standards like hydralazine, isosorbide (B1672297) mononitrate, and diazoxide. rsc.org Specifically, compounds 4f , 4h , 5d , and 5e were identified as having superior activity. rsc.org
Another study focused on 6-phenyl-3-pyridazinone based derivatives, which revealed potent to mild vasorelaxant activity. researchgate.net The most active compounds in this series were an acid derivative (5 ), its ester analog (4 ), and a 4-methoxyphenylhydrazide derivative (10c ), which were significantly more potent than the hydralazine standard. researchgate.net Similarly, a series of 6-(4-substitutedphenyl)-3-pyridazinones were designed as potential hydralazine analogues, with compounds 2e , 2h , and 2j showing superb vasorelaxant activity compared to hydralazine. nih.gov
Some derivatives have also shown direct antihypertensive effects in vivo. For instance, 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were screened for antihypertensive activity, with compounds 4e and 4i showing appreciable results. researchgate.net Furthermore, the conjugation of a 1,2,4-triazole (B32235) ring with a 4,5-dihydropyridazin-3(2H)-one core yielded a compound that reduced mean arterial blood pressure by 41.84%, an effect comparable to that of hydralazine (41.76%). nih.govresearchgate.net
Table 1: Vasorelaxant Activity of Selected Pyridazinone Derivatives
| Compound | EC50 (µM) | Reference Standard | Reference EC50 (µM) |
|---|---|---|---|
| 4f | 0.0136 | Hydralazine | 18.210 |
| 4h | 0.0117 | Nitroglycerin | 0.1824 |
| 5d | 0.0053 | Diazoxide | 19.5 |
| 5e | 0.0025 | Isosorbide mononitrate | 30.1 |
| Acid derivative (5) | 0.339 | Hydralazine | 18.210 |
| Ester analog (4) | 1.225 | Hydralazine | 18.210 |
| 10c | 1.204 | Hydralazine | 18.210 |
| 2j | 0.02916 | Hydralazine | 18.21 |
EC50: Half maximal effective concentration. Data sourced from researchgate.netrsc.orgnih.gov.
Platelet Aggregation Inhibition
In addition to their effects on blood pressure and vessel tone, pyridazinone derivatives have been investigated for their ability to inhibit platelet aggregation. Certain 4,5-dihydro-3(2H)pyridazinones have been identified as potent inhibitors of platelet aggregation. researchgate.net A study on tricyclic 4,4a-dihydro-5H- nih.govbenzopyrano[4,3-c]pyridazin-3(2H)ones found that derivatives 36 and 37 were highly active as antithrombotic agents in mice. nih.gov Further research into new pyridazinone derivatives has continued to explore their potential as antiplatelet agents. dntb.gov.ua One study reported that two synthesized compounds induced complete inhibition of platelet aggregation. researchgate.net
Anticonvulsant Activity
The pyridazinone nucleus is recognized for its wide spectrum of biological activities, including effects on the central nervous system. sarpublication.com Several studies have explored the potential of pyridazinone derivatives as anticonvulsant agents.
One study synthesized a series of 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and tested them for anticonvulsant activity using the maximal electroshock (MES) method. researchgate.net The research found that a few of these compounds exhibited significant anticonvulsant properties. researchgate.net
While direct studies on this compound are limited in this specific context, research on the closely related pyrazolo[3,4-d]pyrimidin-4-one scaffold has shown more definitive anticonvulsant effects. In experiments on mice, derivatives of this structure were tested against pentylenetetrazole-induced seizures. uran.ua Compound 78553 (200 mg/kg) and compound 78342 (100 mg/kg) demonstrated the most marked anticonvulsant properties, with effects comparable to the reference drug valproate sodium. uran.ua Furthermore, compound 78553 also showed a moderate anticonvulsant effect in the maximal electroshock seizure test. uran.ua When tested in seizure models with different underlying mechanisms, compound 78553 had a pronounced effect on caffeine-induced seizures and a moderate effect on picrotoxin-induced seizures. uran.ua These findings suggest that the broader pyrazolo-pyrimidine and pyridazinone families are promising templates for the development of novel anticonvulsant agents. researchgate.neturan.ua
Table 2: Anticonvulsant Activity of Selected Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
| Compound | Model | Activity |
|---|---|---|
| 78342 | Pentylenetetrazole-induced seizure | Marked anticonvulsant properties at 100 mg/kg. uran.ua |
| 78553 | Pentylenetetrazole-induced seizure | Marked anticonvulsant properties at 200 mg/kg. uran.ua |
| 78553 | Maximal electroshock seizure | Moderate anticonvulsant effect. uran.ua |
| 78553 | Caffeine-induced seizure | Obvious effect. uran.ua |
| 78553 | Picrotoxin-induced seizure | Moderate effect. uran.ua |
| 78553 | Strychnine-induced seizure | Insignificant effect. uran.ua |
Data sourced from uran.ua.
Preclinical Assessment of Therapeutic Potential
The therapeutic potential of heterocyclic compounds containing the pyrazole and pyridazine rings extends beyond cardiovascular and neurological applications. Preclinical assessments have particularly highlighted their promise as anticancer agents. The 1H-pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the target compound's core, has been a significant focus of this research, serving as a building block for many potential anticancer agents. nih.govsemanticscholar.org
New derivatives of 1H-pyrazolo[3,4-d]pyrimidine were designed and synthesized to function as epidermal growth factor receptor (EGFR) inhibitors. nih.govresearchgate.net Their in vitro anti-proliferative activities were assessed against A549 (lung) and HCT-116 (colon) human cancer cell lines, which are known to overexpress EGFR. semanticscholar.org
Several compounds from this series, namely 8 , 10 , 12a , and 12b , demonstrated potent anti-proliferative activities. nih.gov Compound 12b emerged as the most promising, with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. nih.govresearchgate.net This compound was also the most potent inhibitor of the wild-type EGFR kinase (EGFRWT) with an IC50 value of 0.016 µM and showed notable activity against the mutant form (EGFRT790M) with an IC50 of 0.236 µM. nih.govresearchgate.net
Further preclinical evaluation using flow cytometric analysis revealed that compound 12b is an effective inducer of apoptosis. nih.gov It was found to arrest the cell cycle in the S and G2/M phases. nih.govresearchgate.net The treated cells showed a significant decrease in the percentage of cells in the G1 phase and a corresponding increase in the S and G2/M phases, indicating interference with normal cell cycle progression. nih.gov
Table 3: In Vitro Cytotoxic Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|
| 8 | 10.34 | 25.17 |
| 10 | 12.51 | 30.24 |
| 12a | 11.18 | 27.52 |
| 12b | 8.21 | 19.56 |
IC50: Half maximal inhibitory concentration. Data sourced from nih.govsemanticscholar.orgresearchgate.net.
In addition to anticancer research, derivatives of the pyridazine backbone have been evaluated for other therapeutic uses. A study synthesized new pyridazine derivatives and screened them for antiviral activity against the hepatitis A virus (HAV). nih.gov Among the tested compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govrsc.orgresearchgate.nettriazine-3(4H)-thione (10) showed the highest antiviral effect. nih.gov
Structure Activity Relationship Sar and Ligand Design for 1h Pyrazolo 3,4 C Pyridazin 3 2h One Derivatives
Elucidation of Key Structural Features for Desired Biological Activity
The biological activity of 1H-pyrazolo[3,4-c]pyridazin-3(2H)-one derivatives is intrinsically linked to the specific arrangement of atoms and functional groups around the core scaffold. The pyrazolopyridazine nucleus itself serves as a crucial anchor, engaging in key interactions with the target protein. For instance, in the context of phosphodiesterase (PDE) inhibition, the lactam moiety within the pyridazinone ring is a critical feature. The potency of these compounds can be significantly enhanced by the introduction of a triazolo ring, which results in non-ionizable analogs with improved properties.
The nature and position of substituents on the pyrazolo[3,4-c]pyridazine core are paramount in defining the pharmacological profile. For derivatives acting as GABA-A receptor modulators, the presence and electronic nature of substituents on the pyridazine (B1198779) ring can differentiate between antagonist and modulator activity.
Impact of Substituent Variation on Potency and Selectivity
Systematic variation of substituents at different positions of the this compound scaffold has been a cornerstone of lead optimization, profoundly influencing both potency and selectivity.
For instance, in a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines, which are structurally related to the core of interest, substitution at the 3-position was found to be a key determinant of PDE4 inhibitory activity. The introduction of a 2-thienyl group at this position led to the development of a potent PDE4 inhibitor.
In the development of GABA-A receptor antagonists, modifications to the pyridazine ring of related pyridazinyl-GABA derivatives have demonstrated a significant impact on potency and selectivity. For example, substituting a phenyl ring at the para position with a chlorine or a methoxy (B1213986) group resulted in compounds with high affinity for the GABA receptor site. Specifically, SR 42641 and SR 95531, which are pyridazinyl-GABA derivatives, proved to be equipotent to the well-known antagonist bicuculline (B1666979) and displayed selectivity for the GABA receptor over the glycine (B1666218) receptor.
The following table illustrates the impact of substituent variation on the activity of selected pyridazinyl-GABA derivatives:
| Compound | Key Substituents | Potency vs. Bicuculline | Selectivity for GABA-A Receptor |
| SR 95103 | Methyl at 4-position of pyridazine | Less potent | Also antagonized glycine-induced responses |
| SR 42641 | Chlorine at para position of phenyl ring | Equipotent | Selective |
| SR 95531 | Methoxy group at para position of phenyl ring | Equipotent | Selective |
Positional Effects of Functional Groups on Pharmacological Profiles
The specific placement of functional groups on the this compound scaffold has a dramatic effect on the resulting pharmacological profile. Even minor shifts in the position of a substituent can lead to significant changes in biological activity, selectivity, and even the mechanism of action.
Furthermore, for GABA-A receptor modulators based on a pyridazine framework, the position of substituents dictates the interaction with the receptor. The introduction of a methyl group at the 4-position of the pyridazine ring in SR 95103, for instance, resulted in a compound that was not only less potent than its counterparts but also lacked selectivity, interacting with glycine receptors as well. In contrast, modifications at other positions, such as the para-position of a phenyl substituent, yielded highly potent and selective antagonists like SR 42641 and SR 95531.
These examples underscore the critical role of positional isomerism in fine-tuning the pharmacological properties of this compound derivatives.
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties while retaining the desired biological activity. These approaches have been conceptually applied to scaffolds related to this compound to explore new chemical space and overcome liabilities of existing lead compounds.
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving pharmacokinetic profiles, or reducing toxicity. For example, in the broader class of pyridazine derivatives, bioisosteric replacements have been explored to modulate antibacterial and antifungal activities.
Scaffold hopping, a more dramatic structural modification, involves replacing the central core of a molecule with a chemically different scaffold that preserves the essential three-dimensional arrangement of key functional groups. This can lead to the discovery of entirely new classes of compounds with potentially more favorable properties. For instance, a ligand-based drug design approach led to the identification of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists, demonstrating a successful scaffold hop from other known agonist chemotypes.
Rational Drug Design Approaches Guided by SAR Insights
The accumulated knowledge from structure-activity relationship studies provides a solid foundation for the rational design of new and improved this compound derivatives. By understanding which structural motifs are essential for activity and how different substituents influence potency and selectivity, medicinal chemists can more effectively design the next generation of compounds.
For example, the design of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors was guided by the pharmacophoric features of known inhibitors. This involved the strategic placement of a heteroaromatic system to occupy the adenine (B156593) binding region of the enzyme and the use of various substituted phenyl or aliphatic groups to interact with hydrophobic regions of the ATP-binding site. This rational approach, based on SAR insights, led to the identification of potent EGFR inhibitors with significant anti-proliferative activity.
Similarly, the optimization of 4-amino-pyridazin-3(2H)-one derivatives as FABP4 inhibitors was guided by computational modeling and SAR studies, leading to the identification of more potent analogs. These examples highlight the power of integrating SAR data with computational tools to guide the design of novel therapeutic agents based on the pyrazolopyridazine and related scaffolds.
Computational and Theoretical Investigations of 1h Pyrazolo 3,4 C Pyridazin 3 2h One Interactions
Molecular Docking Studies for Ligand-Target Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. wjarr.com This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at the molecular level. wjarr.comresearchgate.net For the pyrazolo[3,4-c]pyridazine scaffold, docking studies have been instrumental in understanding its potential as an inhibitor of various protein kinases.
Docking simulations of pyrazolo[3,4-c]pyridazine derivatives have been performed to analyze their fit within the active sites of key cancer-related proteins, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). cardiff.ac.uk A study on 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, a derivative of the core structure, demonstrated that the pyrazolo[3,4-c]pyridazine scaffold is well-suited for binding within the ATP-binding pockets of these kinases. cardiff.ac.uk
The analysis of the docked pose reveals specific interactions with key amino acid residues. For instance, within the EGFR binding site, the amine group of the pyrazole (B372694) ring and the nitrogen atoms of the pyridazine (B1198779) ring are positioned to form crucial hydrogen bonds. The docking simulation for 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine showed that the scaffold fits well within the enclosure of both EGFR and CDK-2 receptors. cardiff.ac.uk
Beyond identifying the binding pose, docking algorithms score the ligand-protein conformations to predict binding affinity. wjarr.com These scores, often expressed as binding energy (in kcal/mol), help in ranking potential inhibitors. Lower binding energy values typically indicate a more stable and favorable interaction.
For the 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative, docking studies revealed multiple hydrophilic interactions that stabilize its binding within the EGFR and CDK-2 active sites. cardiff.ac.uk The key interactions observed in the docking simulation are detailed below.
| Target Protein | Interacting Residue | Interaction Type |
| EGFR | Met793 | Hydrogen Bond |
| Cys797 | Hydrogen Bond | |
| Asp855 | Hydrogen Bond | |
| CDK-2 | Leu83 | Hydrogen Bond |
| Asp86 | Hydrogen Bond | |
| Lys89 | Hydrogen Bond | |
| Data sourced from a docking simulation of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine. cardiff.ac.uk |
These predicted interactions, particularly the hydrogen bonds with key residues in the hinge region of kinases (like Met793 in EGFR), are characteristic of many known kinase inhibitors and underscore the therapeutic potential of the pyrazolo[3,4-c]pyridazine scaffold.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations track the movements of every atom in the system, providing deep insights into the conformational stability of the complex and the persistence of key interactions. nih.govnih.gov
The stability of a ligand-protein complex during an MD simulation is often assessed using several parameters:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the complex over time from a reference structure. A stable, low-fluctuation RMSD value suggests the complex remains in a consistent conformational state. nih.gov
Radius of Gyration (Rg): Indicates the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing major unfolding or destabilization upon ligand binding. nih.gov
Solvent Accessible Surface Area (SASA): Measures the surface area of the complex exposed to the solvent. Changes in SASA can indicate conformational changes or how deeply the ligand is buried within the binding site. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, revealing which interactions are most stable and crucial for maintaining the bound state. nih.govmdpi.com
These analyses collectively provide a robust assessment of binding stability, confirming whether the interactions predicted by static docking are maintained in a more realistic, dynamic environment. nih.gov
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.commdpi.com A pharmacophore model does not represent actual atoms but rather the chemical functionalities responsible for interaction, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (AR). pharmacophorejournal.commdpi.com
For the 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one scaffold, a pharmacophore model can be developed based on the known interactions of its active derivatives. This model would highlight the key features:
Hydrogen Bond Acceptors: The nitrogen atoms in the pyridazine ring.
Hydrogen Bond Donors: The NH group of the pyrazole ring.
Aromatic/Hydrophobic Regions: The fused ring system itself can participate in hydrophobic or π-π stacking interactions.
Once created, this pharmacophore model can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to find new, structurally diverse molecules that match the required features and are likely to be active. pharmacophorejournal.com It also serves as a blueprint for the de novo design of novel pyrazolopyridazinone derivatives with potentially improved affinity and selectivity.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, stability, and reactivity. beilstein-journals.orgsuperfri.org These methods are used to compute a wide range of molecular properties, including relative energies of different forms of a molecule, which is crucial for understanding its behavior. nih.gov
Heterocyclic compounds like this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The pyrazolone (B3327878) core of the molecule can theoretically exist in several forms, including the 1H-pyrazol-3-ol (OH-form), 1,2-dihydro-3H-pyrazol-3-one (NH-form), and 2,4-dihydro-3H-pyrazol-3-one (CH-form). clockss.org
The relative stability of these tautomers is critical as it dictates which form is predominant under physiological conditions and thus which form interacts with a biological target. Quantum chemical calculations are employed to determine the relative energies of these tautomers. beilstein-journals.org By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict their equilibrium populations in the gas phase or in different solvents by incorporating a continuum solvation model. beilstein-journals.org For similar pyrazolone systems, DFT calculations have been used to support experimental NMR data, confirming which tautomer is most stable in various solvent environments. beilstein-journals.orgclockss.org This knowledge is essential for accurately modeling the molecule in subsequent docking and dynamics studies.
Electronic Properties and Reactivity Prediction
Computational chemistry provides profound insights into the electronic structure and reactivity of heterocyclic compounds like this compound. Through methods such as Density Functional Theory (DFT), researchers can calculate key quantum chemical parameters that govern the behavior of a molecule. These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net
For instance, studies on related pyrazolo[3,4-d]pyridazine derivatives have utilized DFT calculations with various functionals (like BLYP, PW91, and PWC) and basis sets (such as 6-31G*) to evaluate the HOMO-LUMO energy gap and understand the molecule's stability. researchgate.net In similar pyrazole derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level have been employed to analyze these electronic properties. researchgate.net These theoretical analyses are crucial for predicting the most likely sites for electrophilic and nucleophilic attacks, thereby guiding synthetic efforts and explaining the compound's interaction mechanisms. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such computational evaluations are instrumental in the rational design of new derivatives with tailored electronic features for specific applications.
Table 1: Representative Quantum Chemical Parameters for Pyrazole Derivatives
| Parameter | Significance | Typical Calculation Method |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Electron-donating ability | DFT (e.g., B3LYP/6-311+G(d,p)) |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electron-accepting ability | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Energy Gap (ΔE = ELUMO - EHOMO) | Chemical reactivity and kinetic stability | Calculated from HOMO and LUMO energies |
| Electronegativity (χ) | Power of an atom to attract electrons | Derived from HOMO and LUMO energies |
| Chemical Hardness (η) | Resistance to change in electron distribution | Derived from HOMO and LUMO energies |
In Silico Predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Lead Optimization (excluding safety/adverse effect profiles)
In the process of drug discovery and lead optimization, early assessment of a compound's pharmacokinetic profile is essential. researchgate.netbohrium.com In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties have become indispensable for this purpose, allowing for the rapid screening of virtual libraries and prioritization of synthetic candidates. researchgate.netrfppl.co.in These computational models use the chemical structure of a molecule to estimate its behavior within a biological system. bohrium.com
For scaffolds related to this compound, various ADME parameters have been predicted using online web tools like SwissADME and pkCSM. rfppl.co.innih.govmdpi.com For example, a study on the closely related 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine predicted its ADME properties to guide its development. mdpi.com The analysis indicated a high probability of gastrointestinal absorption and a bioavailability score of 0.55. mdpi.com Furthermore, the prediction suggested that the compound would not penetrate the blood-brain barrier (BBB), which is a desirable trait for peripherally acting agents to avoid central nervous system side effects. mdpi.com
These prediction tools evaluate a range of properties. Absorption is often predicted by assessing parameters like Caco-2 cell permeability and human intestinal absorption (HIA). nih.gov Distribution is estimated through metrics such as blood-brain barrier penetration and plasma protein binding. Metabolism predictions often involve identifying potential interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug clearance.
Such in silico assessments are critical for optimizing lead compounds. By identifying potential liabilities in the ADME profile early on, medicinal chemists can make targeted structural modifications to improve properties like oral bioavailability or metabolic stability, thereby increasing the likelihood of developing a successful drug candidate. researchgate.net
Table 2: Representative In Silico ADMET Predictions for a Pyrazolo[3,4-c]pyridazine Derivative
| ADME Property | Predicted Value / Classification | Significance for Lead Optimization | Source |
|---|---|---|---|
| Gastrointestinal (GI) absorption | High | Indicates good potential for oral bioavailability. | mdpi.com |
| Blood-Brain Barrier (BBB) Permeant | No | Desirable for avoiding CNS side effects in peripherally acting drugs. | mdpi.com |
| CYP1A2 inhibitor | No | Low probability of drug-drug interactions via this enzyme. | mdpi.com |
| CYP2C19 inhibitor | No | Low probability of drug-drug interactions via this enzyme. | mdpi.com |
| CYP2C9 inhibitor | No | Low probability of drug-drug interactions via this enzyme. | mdpi.com |
| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions; may require structural modification. | mdpi.com |
| CYP3A4 inhibitor | No | Low probability of drug-drug interactions via this major metabolic enzyme. | mdpi.com |
| Bioavailability Score | 0.55 | Represents a reasonable probability of the compound having good pharmacokinetic properties. | mdpi.com |
Future Prospects and Emerging Research Avenues for 1h Pyrazolo 3,4 C Pyridazin 3 2h One
Exploration of New Biological Targets and Disease Indications
While derivatives of the core pyridazinone structure have been investigated for various activities, the full therapeutic potential of the 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one scaffold remains an active area of exploration. Research on closely related pyrazolo-pyridazine and pyridazinone structures has revealed a wide range of biological activities, suggesting promising new directions.
Future research is expected to probe the efficacy of this scaffold against a new array of biological targets. Based on the activity of analogous compounds, potential areas of investigation include:
Oncology: Derivatives of related scaffolds have shown potent inhibitory activity against key cancer-related kinases such as Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK-2) nih.govnih.govnih.govmdpi.com.
Cardiovascular Diseases: The pyridazin-3(2H)-one core is present in compounds with vasodilatory effects, suggesting potential for developing agents to treat hypertension and other cardiovascular conditions nih.govtandfonline.comnih.gov.
Metabolic Disorders: Structurally similar 1H-pyrazolo[3,4-c]pyridine derivatives have been identified as potent agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes nih.gov.
Inflammatory Diseases: The pyridazin-3(2H)-one structure is considered an attractive foundation in drug design due to its anti-inflammatory properties nih.gov. Additionally, Fatty Acid Binding Protein 4 (FABP4), implicated in metabolic and inflammatory diseases, has been identified as a target for pyridazinone-based inhibitors researchgate.netmdpi.com.
| Potential Biological Target | Therapeutic Area | Related Scaffold/Derivative |
| FGFR, BTK, ALK, EGFR, CDK-2 | Oncology | Pyrazolo[3,4-d]pyridazinone, Pyrazolo[3,4-b]pyridine, Pyrazolo[3,4-c]pyridazin-3-amine |
| Phosphodiesterases (PDEs) | Cardiovascular | Pyridazin-3(2H)-one |
| G-protein coupled receptor 119 (GPR119) | Type 2 Diabetes | 1H-Pyrazolo[3,4-c]pyridine |
| Fatty Acid Binding Protein 4 (FABP4) | Metabolic/Inflammatory Diseases | Pyridazin-3(2H)-one |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one |
Advanced Computational Modeling for Structure-Based Drug Design
The role of computational chemistry in drug discovery has become increasingly vital, offering powerful tools to predict and rationalize molecular interactions. For the this compound scaffold, advanced computational modeling is a key future prospect for accelerating the design of potent and selective inhibitors scispace.com. Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being employed to elucidate the binding modes of these compounds with their biological targets nih.govmdpi.com.
For instance, molecular docking studies have been used to understand how pyrazolo[3,4-c]pyridazine derivatives bind within the active sites of EGFR and CDK-2 mdpi.com. Similarly, computational approaches have guided the design of pyridazin-3-one derivatives as vasorelaxing agents and multi-target ligands for Alzheimer's disease nih.govnih.gov. The integration of virtual screening with experimental validation was instrumental in identifying novel pyrazolo[3,4-d]pyridazinone inhibitors of FGFR nih.gov. Future efforts will likely involve the use of more sophisticated models that account for protein flexibility and water molecule displacement, leading to more accurate predictions of binding affinity and the design of next-generation drug candidates scispace.com.
Integration of High-Throughput Screening with Rational Design for Derivative Discovery
The discovery of novel drug leads based on the this compound scaffold will be significantly enhanced by the synergy between high-throughput screening (HTS) and rational drug design. HTS allows for the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. These hits can then be optimized through a rational, structure-based design approach.
A key example of this integrated strategy is the discovery of a potent phosphodiesterase 4 (PDE4) inhibitor from a high-throughput screening hit, which was subsequently optimized to improve its activity mdpi.com. The future will see the application of both conventional HTS and computational methods like virtual screening to explore the chemical space around the pyrazolo-pyridazine core more efficiently nih.gov. By combining the broad discovery power of HTS with the precision of computational design, researchers can more effectively navigate the path from an initial hit to a viable drug candidate.
Design of Multi-Target Directed Ligands Based on the this compound Scaffold
The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases mdpi.com. This has led to the emergence of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously mdpi.com. The this compound scaffold is a promising framework for the development of such MTDLs.
Recent research has focused on designing pyridazin-3(2H)-one derivatives as balanced multifunctional agents for Alzheimer's disease, aiming to concurrently inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta plaques nih.gov. The inherent versatility of the pyridazinone core, which has shown activity against both cancer and cardiovascular targets, also suggests its potential in "reverse cardio-oncology"—the development of drugs with dual anticancer and cardioprotective effects nih.govtandfonline.com. Future research will focus on strategically modifying the core scaffold to fine-tune its activity against a curated set of targets, offering a more holistic therapeutic approach to complex diseases.
Q & A
Q. What are the recommended synthetic routes for 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one, and how can purity be validated?
Methodological Answer:
- Synthetic Routes : A common approach involves annulation reactions of pyridazine precursors with azole derivatives. For example, Takeda Pharmaceutical’s patent describes fused pyridazinone derivatives synthesized via multi-step heterocyclic annulation, often using brominated intermediates (e.g., 3-bromo-pyrazolo-pyridazine) as key building blocks .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and LC-MS for mass confirmation. Reference standards from databases like NIST Chemistry WebBook (e.g., spectral data for pyrazolo-pyridazine analogs) ensure accurate calibration . NMR (¹H/¹³C) is critical for structural confirmation, as demonstrated in kinase inhibitor studies where spectral peaks (e.g., δ 7.65 ppm for aromatic protons) were used to verify intermediates .
Q. What safety protocols are essential when handling this compound derivatives?
Methodological Answer:
- Handling Precautions : Always work in a fume hood with PPE (gloves, lab coat, goggles). Derivatives like brominated analogs (e.g., 3-bromo-1H-pyrazolo[3,4-d]pyridazine) may release toxic fumes during reactions .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Safety data sheets (SDS) for structurally similar compounds (e.g., pyrido[2,3-b]pyrazin-2(1H)-one) recommend monitoring for respiratory irritation and avoiding dust inhalation .
Q. How can researchers characterize the physical-chemical properties of this compound?
Methodological Answer:
- Key Properties : Determine melting point (e.g., 273–278.5°C for methyl-substituted analogs via DSC) , solubility in DMSO or ethanol, and logP values using reverse-phase HPLC.
- Structural Confirmation : X-ray crystallography (e.g., for isoxazolo[3,4-b]pyridin-3(1H)-one analogs) resolves bond angles and tautomeric forms, while IR spectroscopy identifies functional groups like carbonyl stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
Methodological Answer:
- Targeted Modifications : Introduce substituents at the 3- or 5-positions to improve kinase inhibition. For example, FGFR kinase inhibitors derived from pyrazolo-pyridazine scaffolds showed enhanced selectivity when a methyl group was added at position 5, reducing off-target effects .
- SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. In one study, substituents like carboxylic acids improved interactions with ATP-binding pockets in kinase targets .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Data Triangulation : Compare assays under standardized conditions (e.g., ATP concentration in kinase assays). For example, conflicting IC₅₀ values for FGFR inhibitors may arise from variations in enzyme sources (recombinant vs. native) .
- Mechanistic Follow-Up : Use orthogonal assays (e.g., SPR for binding kinetics, cellular proliferation assays) to confirm activity. A pyridazinone derivative initially reported as an anticancer agent was later found to act via ROS modulation rather than direct kinase inhibition .
Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?
Methodological Answer:
- Stepwise Optimization :
- Intermediate Protection : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect reactive NH sites during bromination or coupling reactions, as shown in HPK1 inhibitor syntheses (yield improved from 45% to 63%) .
- Catalysis : Employ Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Scale-Up Considerations : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for intermediates to reduce costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
